Bienvenue dans la boutique en ligne BenchChem!

Bulbocapnine

Dopamine receptor pharmacology D1 antagonist Neuroleptic comparator

Bulbocapnine is an (S)-(+)-aporphine isoquinoline alkaloid with molecular formula C₁₉H₁₉NO₄ and molecular weight 325.36 g/mol, naturally isolated as the principal alkaloid from tubers of Corydalis cava (Papaveraceae), where it constitutes a dominant fraction of the total alkaloid extract (0.53% dry weight). The compound crystallizes as a white solid with a melting point of 201–203°C for the resolved (+)-enantiomer.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
CAS No. 298-45-3
Cat. No. B190701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBulbocapnine
CAS298-45-3
Synonymsbulbocapnine
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3
InChIInChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3/t12-/m0/s1
InChIKeyLODGIKWNLDQZBM-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bulbocapnine (CAS 298-45-3): Aporphine Alkaloid Dopamine Antagonist and Multi-Target Research Tool — Procurement and Differentiation Guide


Bulbocapnine is an (S)-(+)-aporphine isoquinoline alkaloid with molecular formula C₁₉H₁₉NO₄ and molecular weight 325.36 g/mol, naturally isolated as the principal alkaloid from tubers of Corydalis cava (Papaveraceae), where it constitutes a dominant fraction of the total alkaloid extract (0.53% dry weight) [1]. The compound crystallizes as a white solid with a melting point of 201–203°C for the resolved (+)-enantiomer [2]. Pharmacologically, bulbocapnine is distinguished from its close structural analog apomorphine by functioning as a dopamine receptor antagonist rather than an agonist, with activity at both D1 and D2 receptor subtypes [3]. Beyond dopaminergic modulation, bulbocapnine possesses a polypharmacological profile encompassing acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, tyrosine hydroxylase (TH) inhibition with consequent blockade of dopamine biosynthesis, α-adrenergic receptor antagonism, and inhibition of amyloid-β (Aβ) fibril formation [4]. This multi-target profile renders generic substitution by other aporphine alkaloids or dopamine antagonists scientifically untenable without careful target-by-target validation.

Why Bulbocapnine Cannot Be Replaced by Generic Aporphine Alkaloids or Standard Dopamine Antagonists in Research Applications


Bulbocapnine occupies a unique pharmacological niche that precludes casual substitution. Unlike apomorphine—which acts as a D1/D2 agonist—bulbocapnine is a D1-preferring antagonist, with an IC₅₀ of 739 nM at the D1 receptor versus 14,000 nM at the D2 receptor (approximately 19-fold D1 selectivity) [1]. This contrasts sharply with the reference neuroleptic haloperidol, which exhibits sub-nanomolar D2 affinity (Ki ≈ 0.6–5 nM) and far weaker D1 binding (Ki ≈ 80 nM), representing a diametrically opposite selectivity profile [2]. Among co-occurring Corydalis alkaloids, bulbocapnine is the only compound that simultaneously inhibits both AChE (IC₅₀ 40 μM) and BChE (IC₅₀ 83 μM), whereas corydaline is a selective AChE inhibitor and corydine is a selective BChE inhibitor [3]. Furthermore, bulbocapnine's ability to inhibit dopamine biosynthesis via TH (Ki = 0.20 mM) represents a mechanism absent in direct receptor antagonists such as haloperidol and SCH-23390 [4]. Even among aporphine congeners, subtle structural variations produce profound functional divergence: (+)-dicentrine, differing from bulbocapnine only by substitution at positions 9 and 11, is an active topoisomerase II inhibitor and DNA intercalator, whereas bulbocapnine is completely inactive in these assays due to a sterically enforced non-planar conformation [5]. These orthogonal pharmacological vectors mean that no single generic alternative replicates bulbocapnine's integrated target engagement profile.

Quantitative Differential Evidence for Bulbocapnine: Head-to-Head and Cross-Study Comparative Data Against Key Analogs


Dopamine D1 vs. D2 Receptor Antagonist Selectivity Profile Compared with Haloperidol and SCH-23390

Bulbocapnine exhibits a D1-preferring antagonist binding profile with an IC₅₀ of 739 nM at the rat D1 receptor (D1A subtype, [³H]SCH-23390 displacement) and 14,000 nM at the rat D2 receptor ([³H]spiperone displacement), yielding a D1/D2 selectivity ratio of approximately 19:1 [1]. This selectivity profile is the inverse of haloperidol, the prototypical antipsychotic D2 antagonist, which binds D2 with sub-nanomolar affinity (Ki ≈ 0.6–5 nM) and D1 with Ki ≈ 80 nM [2]. In contrast, SCH-23390—the gold-standard selective D1 antagonist—binds D1 with Ki = 0.2 nM but retains meaningful D2 affinity, making bulbocapnine a mechanistically distinct tool for experiments requiring moderate D1 affinity with substantially weaker D2 engagement [3]. The stereochemical basis for this profile was established by Schaus et al., who demonstrated that the (S)-(6aS) absolute configuration and the presence of a C-11 hydroxyl group are critical determinants of antagonist activity at the D1 receptor, with (R)-aporphines uniformly exhibiting greater affinity at both receptor subtypes but functioning as agonists rather than antagonists [4].

Dopamine receptor pharmacology D1 antagonist Neuroleptic comparator Receptor binding selectivity

Dual Acetylcholinesterase and Butyrylcholinesterase Inhibition: Bulbocapnine as the Only Dual Inhibitor Among Co-Isolated Corydalis cava Alkaloids

In a systematic activity-guided fractionation study of Corydalis cava tuber methanolic extract, bulbocapnine emerged as the only alkaloid among the three isolated active constituents that inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in a dose-dependent manner, with IC₅₀ values of 40 ± 2 μM (AChE) and 83 ± 3 μM (BChE) [1]. By direct comparison within the same study, corydaline inhibited only AChE (IC₅₀ = 15 ± 3 μM) and was considered inactive against BChE (IC₅₀ > 100 μM), while corydine inhibited only BChE (IC₅₀ = 52 ± 4 μM) and was inactive against AChE (IC₅₀ > 100 μM) [1]. A subsequent expanded screen of Corydalis cava alkaloids confirmed that (+)-canadine was the most potent single-target AChE inhibitor (IC₅₀ = 12.4 ± 0.9 μM), while (±)-corycavidine (BChE IC₅₀ = 46.2 ± 2.4 μM) and bulbocapnine (BChE IC₅₀ = 67.0 ± 2.1 μM) were effective BChE inhibitors [2]. Bulbocapnine's dual cholinesterase inhibition profile is pharmacologically significant because in Alzheimer's disease pathology, the AChE/BChE activity ratio shifts dramatically—from approximately 0.6 in normal brain to as high as 11 in affected cortical regions—making dual inhibition a therapeutically relevant attribute not shared by corydaline, corydine, canadine, or corycavidine [1].

Cholinesterase inhibition Alzheimer's disease Corydalis alkaloids Dual AChE/BChE inhibitor

Tyrosine Hydroxylase Inhibition and Dopamine Biosynthesis Blockade: A Mechanism Absent in Direct Dopamine Receptor Antagonists

Bulbocapnine reduces dopamine biosynthesis through direct inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, with a Ki of 0.20 mM (200 μM) against bovine adrenal TH, exhibiting uncompetitive inhibition kinetics with respect to the substrate L-tyrosine [1]. In PC12 pheochromocytoma cells, bulbocapnine at 20 μM for 12 hours reduced intracellular dopamine content by 45.2%, with an IC₅₀ of 26.7 μM for dopamine biosynthesis inhibition [2]. Parallel measurement of TH enzyme activity showed 24.4% inhibition at 20 μM, and intracellular Ca²⁺ concentration was decreased by 12.9% at the same concentration, while TH mRNA levels remained unaltered, indicating a post-translational mechanism of action [2]. This biosynthesis-inhibiting mechanism is fundamentally absent in direct dopamine receptor antagonists such as haloperidol, SCH-23390, or sulpiride, which act solely at the receptor level without altering dopamine production. Notably, bulbocapnine was non-cytotoxic at concentrations up to 80 μM in PC12 cells, establishing a viable experimental window between TH inhibition and cellular toxicity [2]. For context, tetrandrine—another natural product TH inhibitor—achieves an IC₅₀ of 2.4 μM for dopamine content reduction, approximately 11-fold more potent than bulbocapnine but operating via a different structural class (bisbenzylisoquinoline) [3].

Tyrosine hydroxylase inhibition Dopamine biosynthesis PC12 cells Catecholamine regulation

DA1 vs. DA2 Receptor Non-Selectivity In Vivo: Pharmacodynamic Evidence Against the Claim of DA1 Selectivity in Whole-Animal Models

Despite in vitro binding data suggesting preferential D1 over D2 affinity, in vivo functional experiments in pentobarbitone-anesthetized dogs demonstrated that bulbocapnine, at intravenous doses of 0.5 and 1 mg/kg, produced nearly equal inhibition of DA1 receptor-mediated responses (renal vasodilation induced by fenoldopam, a selective DA1 agonist) and DA2 receptor-mediated responses (femoral vasodilation induced by dipropyl dopamine or piribedil, selective DA2 agonists) [1]. This finding directly refutes the earlier characterization of bulbocapnine as a selective DA1 antagonist and establishes that, under physiologically relevant conditions, the compound functions as a non-selective dopamine receptor antagonist at both receptor subtypes [1]. In an independent in vivo model—the rabbit gastric vascular bed—the rank order of antagonist potency against dopamine-induced vasodilation was: (+)-butaclamol > cis-flupentixol > haloperidol > bulbocapnine > sulpiride, placing bulbocapnine as a moderate-potency competitive antagonist with activity at vascular DA1-like receptors [2]. This in vivo non-selectivity has critical implications for experimental design: bulbocapnine cannot be used as a pharmacological tool to isolate D1-mediated effects in whole-animal studies, a limitation not shared by truly selective agents such as SCH-23390 (for D1) or sulpiride (for D2) [3].

Dopamine receptor subtype selectivity DA1 antagonist In vivo pharmacology Renal hemodynamics

Topoisomerase II Inactivity vs. (+)-Dicentrine: Steric Hindrance as a Structural Determinant of Functional Divergence Between Nearly Identical Aporphines

A direct comparative study by Woo et al. (1999) revealed a striking functional divergence between two aporphine alkaloids differing by only two substituents: (+)-bulbocapnine (11-OH, 9-H) was completely inactive as a topoisomerase II inhibitor and in DNA unwinding assays, whereas (+)-dicentrine (11-OCH₃, 9-OCH₃) showed significant topoisomerase II inhibitory activity and positive DNA unwinding—a hallmark of DNA intercalation [1]. Molecular modeling demonstrated that the structural basis for this difference lies in the steric interaction between the 11-hydroxyl group of bulbocapnine and an oxygen atom of the methylenedioxy ring, which prevents the molecule from adopting the planar conformation required for DNA intercalation. In contrast, dicentrine—lacking the 11-OH and bearing a 11-methoxyl group—can attain a relatively planar conformation (albeit strained), enabling it to function as an 'adaptive' DNA intercalator [1]. This finding has two critical implications: (1) for cancer research screening applications, bulbocapnine serves as an ideal negative control for topoisomerase II/DNA interaction assays involving aporphine alkaloids, and (2) the non-planar conformation enforced by the 11-OH group is a key structural determinant that can be exploited in medicinal chemistry campaigns to eliminate DNA intercalation liability from aporphine-based lead compounds [1].

Topoisomerase II inhibition DNA intercalation Aporphine SAR Molecular modeling

Amyloid-β Fibril Formation Inhibition: Bulbocapnine as a Structural Analog of Apomorphine in the Aporphine-Derived Class of Aβ Aggregation Inhibitors

Bulbocapnine belongs to the apomorphine-derived structural class of small-molecule inhibitors of amyloid-β (Aβ) fibril formation, as first described by Lashuel et al. (2002), who demonstrated that apomorphine and its derivatives interfere with Aβ₁₋₄₀ fibrillization by promoting oligomerization while inhibiting mature fibril formation [1]. BindingDB data record an IC₅₀ of 50,000 nM (50 μM) for bulbocapnine against human Aβ(1–40) aggregation, measured by Thioflavin T (ThT) fluorescence after 24 hours [2]. Although direct quantitative comparator data for apomorphine under identical assay conditions are not available in the public domain, the shared aporphine scaffold and the common mechanism of targeting the nucleation phase of Aβ self-assembly place bulbocapnine within the same pharmacophore class [1]. This is mechanistically significant because the aporphine scaffold's Aβ inhibitory activity has been linked to its propensity for autoxidation, suggesting that oxidation products—rather than the parent compounds—may be the active species [1]. For procurement purposes, bulbocapnine represents a commercially available, structurally defined aporphine congener suitable for structure-activity relationship studies aimed at dissecting the molecular determinants of Aβ aggregation inhibition within this scaffold class, and is listed as a reference compound in the ChEBI database (CHEBI:3211) for this activity [3].

Amyloid-beta inhibition Alzheimer's disease Aporphine alkaloids Fibril aggregation

High-Value Research and Industrial Application Scenarios for Bulbocapnine Based on Quantitatively Established Differential Evidence


D1 Dopamine Receptor Pharmacology: Tool Compound for D1-Preferring Antagonism with Documented D2 Discrimination

Bulbocapnine serves as a naturally derived D1-preferring antagonist tool compound with an ~19-fold selectivity window (D1 IC₅₀ = 739 nM vs. D2 IC₅₀ = 14,000 nM), filling a gap between the ultra-high-affinity D1-selective benzazepine SCH-23390 (Ki = 0.2 nM) and the D2-preferring butyrophenone haloperidol (Ki D2 ≈ 0.6 nM). This intermediate selectivity profile makes bulbocapnine valuable for experiments where complete D1 receptor silencing by SCH-23390 is undesirable—for instance, when probing partial D1 occupancy effects or when D2 receptor co-blockade at higher concentrations is an intended experimental variable [1]. However, users must note that in vivo functional studies demonstrate near-equal DA1/DA2 blockade at 0.5–1 mg/kg i.v., so bulbocapnine should not be represented as a D1-selective agent in whole-animal protocols [2].

Multi-Target Cholinesterase Inhibitor Screening: Unique Dual AChE/BChE Reference Standard from the Corydalis Chemotype

In ethnopharmacology and natural product drug discovery programs focused on cholinesterase inhibition for Alzheimer's disease, bulbocapnine is the only Corydalis cava alkaloid that inhibits both AChE (IC₅₀ = 40 μM) and BChE (IC₅₀ = 83 μM), making it an essential reference standard for calibrating dual-inhibitor screening assays [1]. When benchmarking newly isolated or synthetic cholinesterase inhibitors, researchers can use bulbocapnine to establish the 'dual inhibitor' quadrant of activity and compare relative AChE/BChE selectivity ratios against single-target comparators such as corydaline (AChE-selective, IC₅₀ = 15 μM), corydine (BChE-selective, IC₅₀ = 52 μM), or (+)-canadine (most potent AChE inhibitor in the series, IC₅₀ = 12.4 μM) [2].

Dopamine Biosynthesis Inhibition Studies: Investigating the Post-Translational Regulation of Tyrosine Hydroxylase

Bulbocapnine's ability to inhibit tyrosine hydroxylase (Ki = 0.20 mM, uncompetitive kinetics) and reduce intracellular dopamine content (IC₅₀ = 26.7 μM in PC12 cells) without altering TH mRNA levels makes it a valuable probe for studying post-translational mechanisms of catecholamine regulation [1]. The compound's non-cytotoxicity at concentrations up to 80 μM in PC12 cells provides a practical experimental window for chronic exposure paradigms [2]. This application is particularly relevant for Parkinson's disease research models where the interplay between dopamine biosynthesis inhibition and receptor-level antagonism needs to be dissected using a single agent rather than drug combinations.

Negative Control for Aporphine DNA Intercalation and Topoisomerase II Assays

Bulbocapnine's complete inactivity in topoisomerase II inhibition and DNA unwinding assays—coupled with its near-identical structure to the active intercalator (+)-dicentrine—positions it as the ideal negative control for any screening campaign involving aporphine alkaloid interactions with DNA or topoisomerase enzymes [1]. The structural basis for this inactivity (steric clash between 11-OH and the methylenedioxy ring oxygen preventing planar conformation) is firmly established by molecular modeling, providing a rational framework for interpreting structure-activity relationships in medicinal chemistry programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bulbocapnine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.